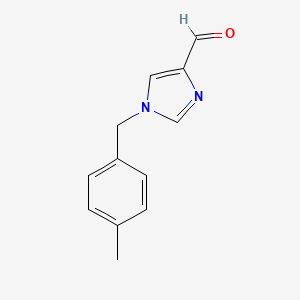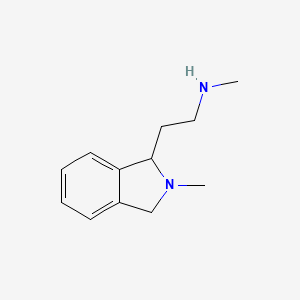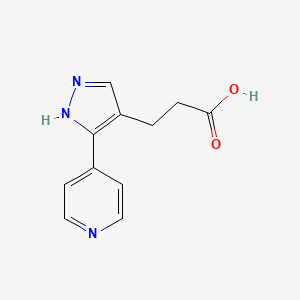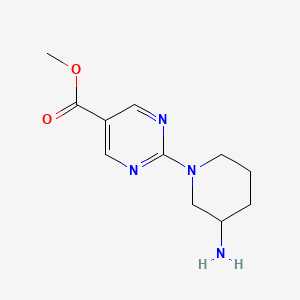
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Descripción general
Descripción
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, also known as MMP-2, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research and lab experiments. This compound has a wide range of effects, from biochemical and physiological to pharmacological, and can be synthesized in a variety of ways. In
Aplicaciones Científicas De Investigación
Antifungal Activity
- Antifungal Effects of Derivatives : A study by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin and investigated their antifungal effects against Aspergillus terreus and Aspergillus niger. These compounds showed promising antifungal properties, with one compound demonstrating higher efficacy than others. This suggests potential applications in developing antifungal agents (Jafar et al., 2017).
Structural and Theoretical Studies
- Crystal Structure and DFT Studies : Murugavel et al. (2014) performed structural characterization and density functional theory (DFT) studies on a compound similar to the one . Their research provides valuable insights into the molecular structure and electronic properties, offering a foundation for understanding the chemical reactivity and potential applications of such compounds in pharmaceuticals and materials science (Murugavel et al., 2014).
Imaging Applications in Parkinson’s Disease
- Potential PET Imaging Agent : Wang et al. (2017) synthesized a compound, HG-10-102-01, as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This demonstrates the application of related chemical compounds in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Novel Compounds
- Synthesis and Derivatives : Jadhav et al. (2022) and Bektaş et al. (2007) reported the synthesis of novel compounds with pyrimidine derivatives, exploring their potential in various pharmacological applications. These studies contribute to the chemical diversity of pyrimidine-based compounds and their potential utility in medicinal chemistry (Jadhav et al., 2022; Bektaş et al., 2007).
Fungicidal Lead Compounds
- Discovery of Fungicidal Compounds : Liu et al. (2023) discovered a pyrimidin-4-amine-based fungicidal compound, highlighting the ongoing research into novel pesticides. This indicates the relevance of such compounds in agricultural applications, offering new solutions for crop protection (Liu et al., 2023).
Propiedades
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-15(24-17(19)21-11)14-9-10-20-16(22-14)18(2,3)12-5-7-13(23-4)8-6-12/h5-10H,1-4H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKGEVWPCOUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)









![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)